2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-27(25,26)18-8-16-6-7-17(9-18)23(16)19(24)12-22-11-14(10-21-22)13-2-4-15(20)5-3-13/h2-5,10-11,16-18H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKJPWSBJDPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C27H24FN3O2S
- Molecular Weight : 473.56 g/mol
- CAS Number : 536702-12-2
The compound features a pyrazole ring and a bicyclic structure, which are known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Studies have shown that derivatives containing pyrazole and bicyclic structures often exhibit significant inhibitory effects on various enzymes, including those involved in metabolic pathways.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs possess antimicrobial properties. For instance, a study evaluated a series of piperidine derivatives against Mycobacterium tuberculosis, revealing promising inhibitory effects (IC50 values) for certain analogs, which may be relevant for our compound due to structural similarities .
Anti-inflammatory Effects
Compounds featuring the pyrazole moiety have been reported to exhibit anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the bicyclic system significantly affect biological activity. For example:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups like fluorine enhances potency against specific targets.
- Bicyclic Modifications : Alterations in the methylsulfonyl group can influence solubility and bioavailability, impacting overall efficacy.
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-... | 0.5 | |
| Anti-inflammatory | Similar Pyrazole Derivative | 0.3 | |
| Enzyme Inhibition | Piperidine Analog | 0.7 |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-... :
- Antimycobacterial Activity : A series of piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis, showing that structural variations led to significant differences in antibacterial potency .
- Inflammatory Models : In vivo studies using models of inflammation demonstrated that pyrazole derivatives could reduce edema and inflammatory markers effectively compared to control groups.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Substituent Effects on Bioactivity
- Methylsulfonyl vs. Triazolyl : The methylsulfonyl group in the target compound enhances solubility and hydrogen-bond acceptor capacity compared to the triazolyl group in , which may favor interactions with polar enzyme active sites.
- Fluorophenyl vs. Nitrophenyl : The 4-fluorophenyl group in the target compound avoids the steric and electronic challenges posed by the nitro group in , which is often associated with toxicity.
- Ketone vs. Ester : The ketone functional group in the target compound offers greater metabolic stability compared to the ester in , which is prone to hydrolysis.
Pyrazole-Containing Analogues
Table 2: Pyrazole Derivatives Comparison
Key Differences
- Fluorine Positioning : The target compound’s single fluorine on the phenyl ring (4-position) minimizes steric hindrance compared to the 2,4-difluorophenyl group in , which may affect binding pocket accommodation.
- Sulfone Placement : The sulfone group on the bicyclic core in the target compound contrasts with the sulfonylphenyl group on the triazole in , altering electron distribution and solubility.
Research Findings and Implications
- Structural Validation : The bicyclic core’s stereochemistry (1R,5S) in the target compound is likely validated using crystallographic tools like SHELXL, as described in .
- Metabolic Stability : The absence of hydrolyzable esters (unlike ) and nitro groups (unlike ) suggests improved metabolic stability for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
